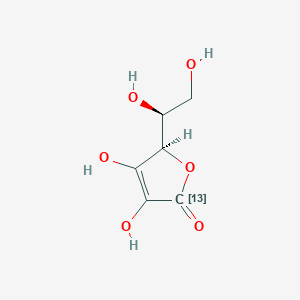

L-Ascorbic acid-13C

Description

BenchChem offers high-quality L-Ascorbic acid-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Ascorbic acid-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(513C)2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWBSHSKHKDKBQ-HYAXHRHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C([13C](=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to L-Ascorbic Acid-13C: Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid, commonly known as Vitamin C, is a vital water-soluble vitamin with a plethora of biological functions. Its isotopically labeled form, L-Ascorbic acid-13C, has emerged as a powerful tool in scientific research, particularly in the fields of metabolic studies, antioxidant research, and drug development. This technical guide provides a comprehensive overview of L-Ascorbic acid-13C, detailing its properties, applications, and the experimental methodologies for its use. By incorporating a stable, non-radioactive isotope of carbon (¹³C), researchers can trace the absorption, distribution, metabolism, and excretion of Vitamin C with high precision and safety.

L-Ascorbic acid-13C is commercially available in various labeled forms, including molecules with a single ¹³C atom at a specific position (e.g., L-Ascorbic acid-1-¹³C, L-Ascorbic acid-2-¹³C) or fully labeled molecules where all six carbon atoms are ¹³C (L-Ascorbic acid-¹³C₆).[1][2] This versatility allows for tailored experimental designs to probe specific metabolic pathways. The primary applications of these labeled compounds are as tracers in metabolic research and as internal standards for accurate quantification in bioanalytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3]

Physicochemical Properties and Specifications

L-Ascorbic acid-13C shares the same fundamental chemical structure and biological activity as its unlabeled counterpart. The key difference lies in the atomic mass of the carbon atoms, which allows for its differentiation and quantification using mass-sensitive analytical techniques.

| Property | Value | Reference |

| Chemical Formula | ¹²C₅¹³CH₈O₆ (for single-labeled) to ¹³C₆H₈O₆ (for fully labeled) | [2] |

| Molecular Weight | Varies depending on the number of ¹³C atoms (e.g., ~177.12 g/mol for single-labeled, ~182.08 g/mol for ¹³C₆) | [2] |

| Isotopic Purity | Typically ≥98 atom % ¹³C | [2] |

| Chemical Purity | Typically ≥98% | |

| Appearance | White to off-white powder | [2] |

| Solubility | Water soluble | |

| Storage | Should be stored in a cool, dark place to prevent degradation. |

Applications in Research

Metabolic Tracing and Flux Analysis

The use of L-Ascorbic acid-13C as a tracer is fundamental to metabolic flux analysis, enabling the quantitative study of the rates of metabolic reactions. By introducing the ¹³C-labeled compound into a biological system (in vitro or in vivo), researchers can track the incorporation of the ¹³C label into various downstream metabolites. This provides invaluable insights into the dynamics of metabolic pathways.

A significant area of investigation is the role of ascorbic acid in redox homeostasis. Studies have utilized hyperpolarized [1-¹³C]-Ascorbic acid and its oxidized form, [1-¹³C]-dehydroascorbic acid, to non-invasively probe the redox state of tumors in vivo.[4][5] The conversion between these two forms can be monitored using magnetic resonance spectroscopy, providing a real-time readout of oxidative stress.

Internal Standard for Accurate Quantification

L-Ascorbic acid-13C serves as an ideal internal standard for the quantification of endogenous ascorbic acid in biological matrices such as plasma, tissues, and cell lysates. Due to its identical chemical behavior to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency in mass spectrometry. This co-analysis allows for the correction of matrix effects and variations in sample preparation, leading to highly accurate and precise measurements.

Experimental Protocols

Quantification of Ascorbic Acid in Human Plasma using LC-MS/MS with L-Ascorbic acid-¹³C₆ as an Internal Standard

This protocol outlines a typical workflow for the accurate measurement of ascorbic acid in human plasma.

1. Materials and Reagents:

-

L-Ascorbic acid (analytical standard)

-

L-Ascorbic acid-¹³C₆ (internal standard)

-

Metaphosphoric acid (MPA)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma samples

2. Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of L-Ascorbic acid-¹³C₆ internal standard solution (concentration to be optimized based on expected analyte levels).

-

Precipitate proteins by adding 400 µL of cold 10% (w/v) MPA in acetonitrile.

-

Vortex mix for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column suitable for polar compounds.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate ascorbic acid from other plasma components.

-

Flow Rate: Optimized for the column dimensions.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ascorbic Acid (unlabeled): Precursor ion (m/z) -> Product ion (m/z)

-

L-Ascorbic acid-¹³C₆ (labeled): Precursor ion (m/z) -> Product ion (m/z) (e.g., 181.1 -> 119.1)

-

-

Instrument parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.

-

4. Data Analysis:

-

Integrate the peak areas for both the unlabeled ascorbic acid and the ¹³C-labeled internal standard.

-

Calculate the peak area ratio (unlabeled/labeled).

-

Construct a calibration curve using known concentrations of unlabeled ascorbic acid spiked into a blank matrix with a constant concentration of the internal standard.

-

Determine the concentration of ascorbic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

In Vivo Metabolic Tracing of L-[1-¹³C]Ascorbic Acid Absorption in Humans

This protocol describes a study to investigate the absorption kinetics of ascorbic acid.

1. Study Design:

-

Recruit healthy human volunteers.

-

After an overnight fast, administer a single oral dose of L-[1-¹³C]ascorbic acid (e.g., 30 mg).[6]

-

Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30, 45, 60, 90, 120, 180 minutes).[6]

-

Process blood samples to obtain plasma and store at -80°C until analysis.

2. Sample Analysis:

-

Plasma samples are processed as described in the quantification protocol above, using a different isotopologue of labeled ascorbic acid (e.g., L-Ascorbic acid-¹³C₆) as the internal standard for quantification.

-

The concentration of the L-[1-¹³C]ascorbic acid tracer is determined by LC-MS/MS, monitoring the specific MRM transition for this single-labeled species.

3. Data Analysis:

-

Plot the plasma concentration of L-[1-¹³C]ascorbic acid against time for each subject.

-

Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to assess the rate and extent of absorption.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing L-Ascorbic acid-13C.

Table 1: Pharmacokinetic Parameters of L-[1-¹³C]Ascorbic Acid in Human Plasma [6]

| Parameter | Value (Mean ± SD) |

| Dose | 30 mg (oral) |

| Tmax (minutes) | 25 - 50 |

| Peak Plasma Enrichment | Time-dependent, peaking at Tmax |

Table 2: Properties of Hyperpolarized [1-¹³C]-Labeled Ascorbic Acid and Dehydroascorbic Acid [4][5]

| Compound | Polarization (%) | T₁ Relaxation Time (seconds) at 9.4 T |

| [1-¹³C]-Ascorbic Acid (pH 7.0) | 5.1 ± 0.6 | 15.9 ± 0.7 |

| [1-¹³C]-Dehydroascorbic Acid (pH 7.0) | 8.2 ± 1.1 | 20.5 ± 0.9 |

Table 3: In Vitro Reaction Rates in Murine Lymphoma Cell Suspensions [4]

| Reaction | Rate (nmol/s) |

| Spontaneous [1-¹³C]-AA production in RPMI medium | 99 ± 6 |

| [1-¹³C]-AA production in EL4 lymphoma cell suspensions | 223 ± 18 |

Visualization of Metabolic Pathways and Workflows

Redox Cycling of Ascorbic Acid

The following diagram illustrates the key redox reactions involving ascorbic acid and its interaction with the glutathione and thioredoxin antioxidant systems. The use of ¹³C-labeled ascorbic acid allows for the tracing of its conversion to dehydroascorbic acid and subsequent reduction back to ascorbic acid, providing insights into the cellular redox capacity.

Caption: Redox cycling of ¹³C-labeled ascorbic acid.

Experimental Workflow for LC-MS/MS Quantification

The following diagram outlines the logical steps involved in the quantification of ascorbic acid in a biological sample using a ¹³C-labeled internal standard.

Caption: Workflow for ascorbic acid quantification.

Conclusion

L-Ascorbic acid-13C is an indispensable tool for researchers in the life sciences. Its application as a metabolic tracer provides unparalleled insights into the complex dynamics of cellular metabolism and redox biology. Furthermore, its use as an internal standard ensures the highest level of accuracy and precision in quantitative bioanalysis. The methodologies and data presented in this guide offer a solid foundation for the design and execution of robust experiments aimed at elucidating the multifaceted roles of Vitamin C in health and disease, and for the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. L-Ascorbic acid-13C6 13C 99atom , 99 CP 1354064-87-1 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Stable isotope-labelled vitamin C as a probe for vitamin C absorption by human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of L-Ascorbic Acid-13C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties of L-Ascorbic acid-13C, a stable isotope-labeled form of Vitamin C. It is intended to serve as a technical resource, offering detailed data and experimental methodologies pertinent to its application in research and development. L-Ascorbic acid-13C is a valuable tool in various scientific disciplines, including metabolism studies, clinical mass spectrometry, and as an internal standard for quantitative analysis.[1][2][3]

Physicochemical Properties

L-Ascorbic acid-13C exists in various isotopically labeled forms, with the most common being labeling at specific carbon positions (e.g., 1-¹³C, 2-¹³C, 3-¹³C) or uniform labeling across all six carbon atoms (¹³C₆). These labeled compounds are instrumental as tracers and internal standards in a range of analytical applications.[1][2] The physical and chemical properties of these variants are summarized below.

Table 1: General and Physicochemical Properties of L-Ascorbic Acid-13C Variants

| Property | L-Ascorbic acid-1-¹³C | L-Ascorbic acid-2-¹³C | L-Ascorbic acid-3-¹³C | L-Ascorbic acid-¹³C₆ |

| Synonyms | Vitamin C-¹³C, L-Ascorbate-¹³C[4] | Vitamin C-1-¹³C, L-Ascorbic acid-¹³C-1[5] | Vitamin C-3-¹³C, L-threoascorbic acid-3-¹³C | Vitamin C-¹³C₆[6] |

| Molecular Formula | ¹³CC₅H₈O₆[3][4] | ¹³CC₅H₈O₆ | ¹³CC₅H₈O₆ | ¹³C₆H₈O₆[6] |

| Molecular Weight | 177.12 g/mol [4][7] | 177.12 g/mol [5] | 177.12 g/mol | 182.08 g/mol [6] |

| CAS Number | 178101-88-7[3][4] | 178101-89-8 | 1313730-17-4 | 1354064-87-1[6] |

| Appearance | White to off-white powder | White to off-white powder | Solid | White to off-white powder[6] |

| Melting Point | 190-194 °C (decomposes) | 190-194 °C (decomposes) | 190-194 °C (decomposes) | 193 °C (decomposes)[6] |

| Isotopic Purity | ≥98 atom % ¹³C[4] | ≥99 atom % ¹³C | 99 atom % ¹³C | 99 atom % ¹³C[6] |

| Chemical Purity | ≥98%[4] | ≥98% (CP) | 98% (CP) | 99% (CP)[6] |

| Solubility | DMSO: 100 mg/mL (564.59 mM)[8] | Not specified | Not specified | Not specified |

| Storage | 4°C, sealed, away from moisture and light[4] | Not specified | Not specified | Refrigerated (+2°C to +8°C), protect from light[3] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and structure of L-Ascorbic acid-13C. The following tables summarize key mass spectrometry and NMR data.

Table 2: Mass Spectrometry Data

| Isotopologue | Mass Shift | Monoisotopic Mass (Da) |

| L-Ascorbic acid-1-¹³C | M+1 | 177.03544281[7] |

| L-Ascorbic acid-2-¹³C | M+1 | 177.03544281[5] |

| L-Ascorbic acid-3-¹³C | M+1 | Not specified |

| L-Ascorbic acid-¹³C₆ | M+6[6] | Not specified |

Table 3: ¹³C NMR Spectral Data

While specific ¹³C NMR data for each isotopologue is not exhaustively available in the provided search results, general ¹³C NMR studies of L-Ascorbic acid have been conducted to determine its conformation in solution.[9][10] The chemical shifts are influenced by factors such as ionization.[10] For unlabeled L-Ascorbic acid, ¹³C resonances have been identified at 25.2 MHz.[10]

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) in H₂O |

| C1 | 176.3 |

| C2 | 118.8 |

| C3 | 156.4 |

| C4 | 76.5 |

| C5 | 68.8 |

| C6 | 62.1 |

| Note: This is a predicted spectrum for unlabeled Ascorbic Acid and may vary for ¹³C labeled variants and under different experimental conditions.[11] |

Experimental Protocols

Detailed methodologies are crucial for the effective use of L-Ascorbic acid-13C in experimental settings.

This protocol describes the measurement of Vitamin C in serum samples.

-

Sample Preparation:

-

Mix one part serum with four parts 6% metaphosphoric acid (MPA) to stabilize the ascorbate.[12]

-

Freeze the specimen at -70°C until analysis.[12]

-

Thaw the specimen and centrifuge at 3,000 rpm.[12]

-

Decant the supernatant and mix with a solution of trisodium phosphate, dithiothreitol (to reduce dehydroascorbate), and an internal standard (e.g., 1-methyl uric acid).[12]

-

Re-acidify with 40% MPA and filter the sample.[12]

-

-

Chromatography:

-

Detection and Quantification:

A classic method for determining the concentration of Vitamin C in various samples.[13]

-

Reagents:

-

Potassium iodide (KI)

-

1 M Hydrochloric acid (HCl)

-

0.5% Starch solution (indicator)

-

Potassium iodate (KIO₃) solution (titrant)

-

-

Procedure for Solid Samples:

-

Weigh a sample containing approximately 100 mg of ascorbic acid and dissolve it in 50-100 mL of deionized water in an Erlenmeyer flask.[13]

-

Add approximately 0.5-0.6 g of KI, 5-6 mL of 1 M HCl, and 3-4 drops of starch solution.[13]

-

Titrate with the KIO₃ solution until the first appearance of a persistent dark blue color, which indicates the endpoint.[13]

-

-

Procedure for Liquid Samples:

This advanced technique enhances the NMR signal of ¹³C-labeled compounds for real-time metabolic imaging.[14]

-

Polarization:

-

Transfer electron spin polarization from a trityl radical to the ¹³C nucleus via microwave irradiation at approximately 94 GHz (100 mW) for 1 to 1.5 hours.[14]

-

-

Dissolution:

-

NMR Spectroscopy:

-

Immediately inject the hyperpolarized sample into the NMR tube or subject for data acquisition.

-

For kinetic studies, acquire a series of spectra with a low flip angle pulse (e.g., 8°) and a short repetition time (e.g., 1 s).[14]

-

Biological Role and Applications

L-Ascorbic acid is an essential water-soluble vitamin that functions as a potent antioxidant by donating electrons.[1][2] It is involved in numerous biological processes, including collagen synthesis, neurotransmitter production, and immune function.[15] L-Ascorbic acid-13C is particularly useful for:

-

Metabolic Flux Analysis: Tracing the metabolic fate of Vitamin C in biological systems.[2]

-

Quantitative Bioanalysis: Serving as an internal standard in LC-MS or GC-MS assays for the precise quantification of Vitamin C in complex matrices like serum.[1][16]

-

In Vivo Imaging: When hyperpolarized, [1-¹³C]-Ascorbic acid and its oxidized form, [1-¹³C]-dehydroascorbic acid, can be used to probe the redox status of tissues in real-time.[14]

Visualizations

Caption: Workflow for the quantification of serum Vitamin C using UPLC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Vitamin C (L-ascorbic acid) (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. chemscene.com [chemscene.com]

- 5. L-Ascorbic acid-2-13C | C6H8O6 | CID 71309896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-Ascorbic acid-13C6 13C 99atom , 99 CP 1354064-87-1 [sigmaaldrich.com]

- 7. L-ascorbic acid-1-13C | C6H8O6 | CID 117064451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 900 MHz, H2O, predicted) (HMDB0000044) [hmdb.ca]

- 12. wwwn.cdc.gov [wwwn.cdc.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Vitamin C - Wikipedia [en.wikipedia.org]

- 16. midlandsci.com [midlandsci.com]

Synthesis of ¹³C Labeled Ascorbic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of ¹³C labeled L-ascorbic acid (Vitamin C). The strategic incorporation of the stable isotope, carbon-13, into the ascorbic acid molecule is an invaluable tool in a multitude of research applications, including metabolic flux analysis, elucidation of drug metabolism pathways, and as an internal standard in quantitative mass spectrometry. This document details the primary synthetic routes, experimental protocols for key reactions, and data on achievable yields and isotopic enrichment.

Overview of Synthetic Strategies

The synthesis of ¹³C labeled ascorbic acid can be broadly categorized into two main approaches: chemical synthesis, most notably through adaptations of the Reichstein process, and biosynthetic methods that leverage enzymatic pathways in microorganisms or plants. The choice of strategy is often dictated by the desired labeling pattern (specific or uniform) and the required scale of production.

Chemo-enzymatic Synthesis: The Modified Reichstein Process

The Reichstein process, a cornerstone of industrial Vitamin C production, provides a robust framework for the synthesis of ¹³C labeled ascorbic acid, typically starting from ¹³C labeled D-glucose. This multi-step chemo-enzymatic pathway allows for the introduction of the ¹³C label at specific positions within the ascorbic acid molecule, depending on the labeling of the initial glucose precursor.

A high-level overview of this process is depicted below:

Caption: Modified Reichstein Process for ¹³C Labeled Ascorbic Acid Synthesis.

Biosynthetic Routes

Biosynthetic methods offer an alternative approach, particularly for the production of uniformly ¹³C labeled ascorbic acid. In plants and some microorganisms, L-ascorbic acid is synthesized from hexose sugar precursors. By providing a uniformly ¹³C labeled substrate, such as ¹³C-glucose, to these biological systems, it is possible to produce fully labeled ascorbic acid.

The primary plant biosynthetic pathway is illustrated below:

Caption: Plant Biosynthetic Pathway for ¹³C Labeled Ascorbic Acid.

Quantitative Data on Synthesis

The efficiency of each synthetic step is critical for the overall yield of the final labeled product. The following tables summarize available quantitative data for key reactions in the synthesis of ascorbic acid. It is important to note that yields for labeled syntheses may vary depending on the specific reaction conditions and the nature of the labeled precursors.

| Reaction Step (Reichstein Process) | Starting Material | Product | Catalyst/Microorganism | Yield (%) | Reference |

| Catalytic Hydrogenation | D-Glucose | D-Sorbitol | Nickel | ~100 | |

| Microbial Oxidation | D-Sorbitol | L-Sorbose | Gluconobacter oxydans | 60-95 | |

| Catalytic Oxidation | L-Sorbose | 2-keto-L-gulonic acid | Pt/Al₂O₃ | ~43.7 | [1][2] |

| Overall Yield (for ¹⁴C) | D-Glucose-¹⁴C | L-Ascorbic Acid-¹⁴C | - | 10 |

| Isotopic Labeling | Isotopic Purity | Reference |

| L-Ascorbic acid-¹³C₆ (Uniformly labeled) | 99 atom % ¹³C | |

| L-Ascorbic acid-1-¹³C | 99% | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of ¹³C labeled ascorbic acid. These protocols are based on established methods and can be adapted for use with ¹³C labeled starting materials.

Microbial Oxidation of D-Sorbitol to L-Sorbose

This protocol describes the fermentation of D-sorbitol to L-sorbose using Gluconobacter oxydans. For the synthesis of ¹³C-L-Sorbose, ¹³C-D-Sorbitol would be used as the substrate.

Materials:

-

Culture of Gluconobacter oxydans

-

Sterile fermentation medium containing:

-

¹³C-D-Sorbitol (e.g., 100 g/L)

-

Yeast extract (e.g., 5 g/L)

-

KH₂PO₄ (e.g., 1 g/L)

-

MgSO₄·7H₂O (e.g., 0.2 g/L)

-

-

Fermenter with temperature and pH control

Procedure:

-

Prepare and sterilize the fermentation medium.

-

Inoculate the sterile medium with a seed culture of Gluconobacter oxydans.

-

Incubate the culture at 30-35°C with aeration and agitation.

-

Maintain the pH of the culture between 4.0 and 6.0 by the addition of a sterile base (e.g., NaOH or CaCO₃).

-

Monitor the conversion of sorbitol to sorbose using High-Performance Liquid Chromatography (HPLC).

-

Once the conversion is complete (typically 24-48 hours), harvest the fermentation broth.

-

Remove the bacterial cells by centrifugation or filtration.

-

The resulting supernatant contains ¹³C-L-sorbose and can be used for the subsequent steps.

Catalytic Oxidation of L-Sorbose to 2-keto-L-gulonic acid

This protocol outlines the chemical oxidation of L-sorbose to 2-keto-L-gulonic acid. For the synthesis of 2-keto-¹³C-L-gulonic acid, ¹³C-L-Sorbose would be used.

Materials:

-

¹³C-L-Sorbose

-

Platinum on alumina (Pt/Al₂O₃) catalyst

-

Deionized water

-

Base for pH adjustment (e.g., NaOH solution)

-

Reaction vessel with temperature control and stirring

Procedure:

-

Dissolve ¹³C-L-Sorbose in deionized water in the reaction vessel.

-

Add the Pt/Al₂O₃ catalyst to the solution.

-

Heat the mixture to the optimal reaction temperature (e.g., 41.3°C) with vigorous stirring[2].

-

Maintain the pH of the reaction mixture at the optimal level (e.g., 8.23) by the controlled addition of a base[2].

-

Monitor the progress of the reaction by HPLC.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

The filtrate contains 2-keto-¹³C-L-gulonic acid, which can be purified by crystallization or used directly in the next step.

Lactonization of 2-keto-L-gulonic acid to L-Ascorbic Acid

This final step involves the acid-catalyzed intramolecular esterification (lactonization) of 2-keto-L-gulonic acid to form L-ascorbic acid.

Materials:

-

2-keto-¹³C-L-gulonic acid

-

Acid catalyst (e.g., hydrochloric acid)

-

Anhydrous solvent (e.g., toluene)

-

Reaction vessel with a reflux condenser and Dean-Stark trap

Procedure:

-

Suspend 2-keto-¹³C-L-gulonic acid in the anhydrous solvent in the reaction vessel.

-

Add a catalytic amount of the acid.

-

Heat the mixture to reflux to facilitate the removal of water via the Dean-Stark trap.

-

Continue the reaction until the conversion to L-ascorbic acid is maximized, as monitored by TLC or HPLC.

-

After completion, cool the reaction mixture and collect the precipitated ¹³C-L-ascorbic acid by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water).

Characterization and Quality Control

The final ¹³C labeled ascorbic acid product must be rigorously characterized to confirm its chemical identity, purity, and the extent and position of isotopic labeling.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the chemical purity of the synthesized ascorbic acid.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and a polar organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at approximately 245 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is the definitive method for confirming the position and enrichment of the carbon-13 label.

Procedure:

-

Dissolve a sample of the synthesized ¹³C-L-ascorbic acid in a suitable deuterated solvent (e.g., D₂O).

-

Acquire a quantitative ¹³C NMR spectrum.

-

The chemical shifts and the integration of the signals will confirm the location of the ¹³C label(s). The isotopic enrichment can be determined by comparing the signal intensity of the labeled carbon atom to that of the naturally abundant ¹³C signals of an internal standard or by analyzing the satellite peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the labeled compound and to quantify the isotopic enrichment.

Procedure:

-

Introduce the sample into the mass spectrometer (e.g., via electrospray ionization).

-

Acquire the mass spectrum.

-

The mass-to-charge ratio (m/z) of the molecular ion will be shifted according to the number of ¹³C atoms incorporated. The relative intensities of the isotopic peaks can be used to calculate the isotopic enrichment.

By following the synthetic strategies and experimental protocols outlined in this guide, researchers can effectively produce ¹³C labeled L-ascorbic acid for a wide range of scientific applications. The provided quantitative data serves as a benchmark for optimizing these synthetic processes.

References

A Technical Guide to Commercial L-Ascorbic Acid-¹³C for Researchers and Drug Development Professionals

Introduction: L-Ascorbic acid (Vitamin C) is a vital water-soluble vitamin and a key antioxidant. Its stable isotope-labeled form, L-Ascorbic acid-¹³C, serves as an indispensable tool in biomedical and pharmaceutical research. This technical guide provides an in-depth overview of commercially available L-Ascorbic acid-¹³C, including a comparative summary of suppliers, detailed experimental protocols for its application, and visual workflows to aid in experimental design. This resource is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds for quantitative analysis and metabolic studies.

Commercial Suppliers of L-Ascorbic Acid-¹³C

A variety of isotopically labeled L-Ascorbic acid products are available commercially, differing in the position and number of ¹³C atoms, as well as in their isotopic and chemical purity. The choice of a specific labeled form depends on the experimental requirements, particularly the analytical method being employed. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Name | Labeling | Isotopic Purity | Chemical Purity |

| Sigma-Aldrich | L-Ascorbic acid-1-¹³C | 1-¹³C | 99 atom % ¹³C | 99% (CP)[1] |

| L-Ascorbic acid-2-¹³C | 2-¹³C | ≥99 atom % ¹³C | ≥98% (CP)[2] | |

| L-Ascorbic acid-3-¹³C | 3-¹³C | 99 atom % ¹³C | 98% (CP) | |

| L-Ascorbic acid-¹³C₆ | Uniformly ¹³C labeled | 99 atom % ¹³C | 99% (CP)[3] | |

| Cambridge Isotope Laboratories, Inc. | Vitamin C (L-ascorbic acid) (1-¹³C, 99%) | 1-¹³C | 99% | 98%[4][5] |

| Vitamin C (L-ascorbic acid) (U-¹³C₆, 98%) | Uniformly ¹³C labeled | 98% | 98%[6] | |

| MedChemExpress | L-Ascorbic acid-¹³C | ¹³C (position not specified) | Not specified | 99.90%[1] |

| ChemScene | L-Ascorbic acid-¹³C | ¹³C (position not specified) | Not specified | ≥98%[7] |

| BOC Sciences | L-Ascorbic acid-[¹³C₆] | Uniformly ¹³C labeled | 99% atom ¹³C | 98% |

| Simson Pharma Limited | L-Ascorbic Acid-1-¹³C | 1-¹³C | Not specified | Not specified |

| L-Ascorbic Acid-¹³C₆ | Uniformly ¹³C labeled | Not specified | Not specified | |

| Omicron Biochemicals, Inc. | L-[6-¹³C]ascorbic acid | 6-¹³C | Not specified | Not specified |

Experimental Protocols

Quantification of L-Ascorbic Acid in Biological Matrices using L-Ascorbic Acid-¹³C₆ as an Internal Standard by LC-MS/MS

This protocol describes the use of uniformly labeled L-Ascorbic acid-¹³C₆ as an internal standard for the accurate quantification of endogenous L-Ascorbic acid in plasma samples. The stable isotope-labeled internal standard co-elutes with the analyte but is distinguished by its mass, allowing for correction of matrix effects and variations in sample preparation and instrument response.

a. Materials and Reagents:

-

L-Ascorbic acid standard

-

L-Ascorbic acid-¹³C₆ (as internal standard)

-

Metaphosphoric acid (MPA)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Plasma samples

b. Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of a known concentration of L-Ascorbic acid-¹³C₆ internal standard solution.

-

Add 400 µL of cold 10% (w/v) metaphosphoric acid to precipitate proteins.

-

Vortex for 30 seconds and incubate at 4°C for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

c. LC-MS/MS Conditions:

-

LC Column: A reverse-phase C18 column suitable for polar compounds.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate ascorbic acid from other plasma components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

MRM Transitions:

-

L-Ascorbic acid: Precursor ion (m/z) 175.0 -> Product ion (m/z) 115.0

-

L-Ascorbic acid-¹³C₆: Precursor ion (m/z) 181.0 -> Product ion (m/z) 119.0

-

d. Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the L-Ascorbic acid standard to the L-Ascorbic acid-¹³C₆ internal standard against the concentration of the L-Ascorbic acid standard.

-

Quantify the amount of L-Ascorbic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

Caption: Workflow for L-Ascorbic Acid Quantification.

Metabolic Flux Analysis using L-Ascorbic Acid-¹³C

Stable isotope tracing with L-Ascorbic acid-¹³C can be employed to investigate its metabolic fate and its role in various cellular pathways. This protocol provides a general framework for a cell culture-based metabolic flux experiment.

a. Materials and Reagents:

-

Cell line of interest

-

Cell culture medium deficient in L-Ascorbic acid

-

L-Ascorbic acid-¹³C (uniformly labeled, ¹³C₆, is recommended)

-

Solvents for metabolite extraction (e.g., 80% methanol)

-

LC-MS or GC-MS system

b. Experimental Procedure:

-

Culture cells to the desired confluency in standard medium.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Replace the standard medium with the L-Ascorbic acid-deficient medium supplemented with a known concentration of L-Ascorbic acid-¹³C₆.

-

Incubate the cells for a defined period (time-course experiments are recommended to monitor the label incorporation over time).

-

At each time point, rapidly wash the cells with cold PBS and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-

Analyze the supernatant by LC-MS or GC-MS to determine the isotopic enrichment in downstream metabolites.

c. Data Analysis:

-

Identify and quantify the mass isotopologues of metabolites of interest.

-

The mass isotopologue distribution (MID) provides information on the fractional contribution of L-Ascorbic acid-¹³C to the carbon backbone of these metabolites.

-

Use metabolic flux analysis software to model the data and estimate the rates of metabolic pathways involving ascorbic acid.

Caption: Metabolic Flux Analysis Workflow.

Conclusion

L-Ascorbic acid-¹³C is a powerful and versatile tool for researchers in the life sciences. The selection of a suitable isotopically labeled standard is crucial for the success of quantitative and metabolic studies. This guide provides a starting point for sourcing these critical reagents and offers foundational protocols for their application. Researchers should consult the specific documentation from their chosen supplier for detailed information on the purity and handling of each product. Furthermore, the provided protocols may require optimization based on the specific experimental setup and biological system under investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dehydroascorbic acid quantification in human plasma: Simultaneous direct measurement of the ascorbic acid/dehydroascorbic acid couple by UPLC/MS-MS - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of Stable Isotope-Labeled Vitamin C in Research and Development

A Technical Guide for Scientists and Drug Development Professionals

Stable isotope-labeled vitamin C has emerged as a powerful and indispensable tool in a wide array of scientific disciplines, from nutritional science and metabolic research to drug development and clinical diagnostics. The ability to trace, quantify, and differentiate exogenous from endogenous vitamin C with high precision has revolutionized our understanding of its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides an in-depth overview of the core applications of stable isotope-labeled vitamin C, complete with detailed experimental protocols, quantitative data, and visual representations of key pathways to empower researchers in their scientific endeavors.

Core Applications of Stable Isotope-Labeled Vitamin C

The unique properties of stable isotope-labeled vitamin C, such as its safety for in vivo studies and its distinct mass spectral signature, make it a superior choice for a variety of research applications.[1]

Metabolic Pathway and Bioavailability Studies

By introducing a labeled form of vitamin C, researchers can meticulously track its journey through various metabolic pathways, providing invaluable insights into its utilization and the influence of genetic and dietary factors.[1] This approach allows for the precise determination of vitamin C's bioavailability from different food sources and supplements.[1]

Pharmacokinetic and Absorption Studies

Stable isotope-labeled ascorbic acid is instrumental in pharmacokinetic studies, enabling the accurate assessment of its absorption, distribution, metabolism, and excretion.[1] This is crucial for developing effective supplementation strategies and understanding how other dietary components, such as iron or polyphenols, may affect its uptake.[1] A key advantage is the ability to distinguish newly absorbed vitamin C from the body's endogenous pool.[1][2][3]

Internal Standards in Quantitative Analysis

In analytical chemistry, stable isotope-labeled vitamin C serves as an ideal internal standard for quantifying endogenous vitamin C levels in complex biological matrices like plasma and urine.[4] Its similar chemical and physical properties to the unlabeled analyte, but distinct mass, allow for highly accurate and precise measurements by correcting for variations in sample preparation and instrument response.

Quantitative Data from Pharmacokinetic Studies

The use of stable isotope-labeled vitamin C allows for the precise measurement of its concentration in biological fluids over time, providing critical pharmacokinetic data. The following table summarizes key findings from a study investigating the absorption of L-[1-¹³C]ascorbic acid in healthy human subjects.[1][2][5]

| Parameter | Value | Conditions | Reference |

| Dose | 30 mg L-[1-¹³C]ascorbic acid | Oral administration | [1][2][5] |

| Peak Plasma Enrichment Time | 25 - 50 minutes | - | [1][2][5] |

| Effect of Co-administered Iron (100 mg ferrous fumarate) | No significant alteration of kinetic variables | - | [1][2][5] |

| Effect of Co-administered Red Grape Juice | Attenuated vitamin C absorption, significant at 20 min | - | [1][2][5] |

Experimental Protocols

Accurate and reproducible quantification of stable isotope-labeled vitamin C is paramount. Below are detailed methodologies for its analysis in biological samples using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Sample Preparation for Plasma Vitamin C Analysis

Proper sample handling is critical to prevent the oxidation of ascorbic acid.

-

Blood Collection: Draw venous blood into K₂EDTA tubes.[6]

-

Immediate Cooling: Place the tubes on crushed ice immediately after collection.[6]

-

Plasma Separation: Centrifuge at 4°C to separate the plasma.[6]

-

Acidification and Stabilization: Immediately mix the plasma with an equal volume of 10% (w/v) metaphosphoric acid (MPA) containing 2 mmol/L disodium EDTA to precipitate proteins and stabilize the vitamin C.[6]

-

Centrifugation: Centrifuge at 4°C to pellet the precipitated proteins.[6]

-

Supernatant Collection: Transfer the clear supernatant for analysis.

GC-MS Analysis of ¹³C-Labeled Vitamin C

This method involves the conversion of vitamin C to a volatile derivative for gas chromatographic separation and mass spectrometric detection.[2][5]

-

Derivatization: Convert ascorbic acid in the prepared sample extract to its volatile trimethylsilyl (TMS) ester derivative. This is a crucial step for GC analysis.[2][5]

-

Gas Chromatography:

-

Column: Use a capillary column suitable for the separation of TMS derivatives, such as a PE-5MS (30m x 250µm x 0.250µm) column.[7]

-

Oven Temperature Program: A typical program starts at an initial temperature (e.g., 75°C, hold for 5 min) and ramps up to a final temperature (e.g., 250°C, hold for 2.5 min) at a rate of 10°C/min.[7]

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Impact (EI) ionization in positive mode is typically used.[7]

-

Detection: Monitor the specific mass-to-charge ratios (m/z) for the TMS derivatives of both unlabeled and ¹³C-labeled ascorbic acid to determine the isotope enrichment.

-

HPLC-MS/MS Analysis of Vitamin C and its Stable Isotopes

This technique offers high sensitivity and specificity for the direct analysis of vitamin C without the need for derivatization.

-

Chromatography:

-

Column: A reverse-phase C18 column is commonly used.[8]

-

Mobile Phase: A typical mobile phase consists of a gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile). A simple isocratic mobile phase of buffer and methanol (90:10) can also be effective.[8]

-

Flow Rate: A typical flow rate is around 0.4 - 0.8 mL/min.[9]

-

-

Mass Spectrometry (Tandem Quadrupole):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for ascorbic acid.

-

Multiple Reaction Monitoring (MRM): This is a highly specific and sensitive detection mode.

-

Precursor Ion for Vitamin C: m/z 175.05 ± 0.5[10]

-

Fragment Ions for Vitamin C: m/z 114.85 ± 0.5 and 86.85 ± 0.5[10]

-

For stable isotope-labeled vitamin C (e.g., ¹³C₆-ascorbic acid), the precursor and fragment ions will have correspondingly higher m/z values, allowing for their specific detection and quantification alongside the unlabeled form.

-

-

Visualizing Key Pathways with Graphviz

The following diagrams, generated using the DOT language, illustrate the intricate pathways of vitamin C metabolism, absorption, and its role in cellular signaling.

Vitamin C Absorption and Transport

The absorption of vitamin C is a complex process involving specific transporters in the small intestine.

Vitamin C Recycling Pathway

The body has an efficient system for recycling the oxidized form of vitamin C (dehydroascorbic acid) back to its reduced, active form (ascorbic acid).

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the typical workflow for a pharmacokinetic study using stable isotope-labeled vitamin C.

References

- 1. scispace.com [scispace.com]

- 2. Stable isotope-labelled vitamin C as a probe for vitamin C absorption by human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gas chromatographic/mass spectrometric measurement of ascorbic acid and analysis of ascorbic acid degradation in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A simple method for plasma total vitamin C analysis suitable for routine clinical laboratory use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. ijbpas.com [ijbpas.com]

- 9. mdpi.com [mdpi.com]

- 10. US8759754B2 - Methods for detecting vitamin C by mass spectrometry - Google Patents [patents.google.com]

L-Ascorbic Acid-13C as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-ascorbic acid (Vitamin C) is a vital water-soluble antioxidant and an essential enzymatic cofactor in a myriad of biological processes. Its oxidized form, dehydroascorbic acid (DHA), and the interplay between these two molecules are central to cellular redox homeostasis. The use of stable isotope-labeled L-ascorbic acid, particularly L-Ascorbic acid-13C, has emerged as a powerful tool for tracing its metabolic fate, quantifying metabolic fluxes, and non-invasively assessing redox status in real-time. This technical guide provides an in-depth overview of the core principles, experimental protocols, and applications of L-Ascorbic acid-13C as a metabolic tracer, with a focus on its relevance to cancer research and drug development. Stable isotope-labeled tracers, such as 13C-labeled compounds, are invaluable for tracking the fate of carbon atoms through metabolic pathways, allowing for a quantitative analysis of metabolic fluxes and the identification of metabolic bottlenecks.[1]

Core Concepts: The Ascorbate-Glutathione Cycle and Redox State

L-ascorbic acid (AA) exerts its antioxidant function by donating electrons, a process that generates the ascorbyl radical and subsequently dehydroascorbic acid (DHA). The regeneration of AA from DHA is crucial for maintaining the cellular antioxidant capacity and is primarily accomplished through the ascorbate-glutathione cycle. In this cycle, DHA is reduced back to AA by glutathione (GSH)-dependent enzymes.[2][3] This intricate relationship makes the AA/DHA ratio a sensitive indicator of the cellular redox state.

Cancer cells often exhibit altered redox states and increased glucose uptake.[4][5] Notably, DHA is transported into cells via glucose transporters (GLUTs), whereas AA is transported by sodium-dependent Vitamin C transporters (SVCTs).[4] This differential transport mechanism, coupled with the altered metabolic landscape of cancer cells, provides a unique opportunity to use 13C-labeled AA and DHA to probe cancer metabolism and redox status.

Quantitative Data Presentation

The following tables summarize key quantitative data from studies utilizing L-Ascorbic acid-13C and related metabolic tracers.

Table 1: Hyperpolarized 13C-Labeled Ascorbic Acid and Dehydroascorbic Acid Properties

| Parameter | [1-13C]-Ascorbic Acid (AA) | [1-13C]-Dehydroascorbic Acid (DHA) | Reference(s) |

| Solution-State Polarization (pH 3.2) | 10.5 ± 1.3% | 10.5 ± 1.3% | [6] |

| Solution-State Polarization (pH 7.0) | 5.1 ± 0.6% | 8.2 ± 1.1% | [6] |

| Spin-Lattice Relaxation Time (T1) at 9.4 T | 15.9 ± 0.7 s | 20.5 ± 0.9 s | [6] |

Table 2: Ascorbate Uptake and Accumulation in Breast Cancer Cell Lines

| Cell Line | Ascorbate Concentration | Incubation Time | Maximum Intracellular Ascorbate | Reference(s) |

| MDA-MB-231 | 250 µM | 4 hours | 5.1 ± 1.4 nmol/10^6 cells | [1] |

| MCF-7 | 500 µM | 6 hours | 4.5 ± 1.3 nmol/10^6 cells | [1] |

| EO771 (murine) | 500 µM | 6 hours | 26.7 ± 7.4 nmol/10^6 cells | [1] |

Table 3: Metabolic Fluxes in Cerebellar Granule Neurons Determined by 13C-Glucose Tracing

| Metabolic Pathway | Percentage of Glucose Metabolism | Reference(s) |

| Glycolysis | 52 ± 6 % | [7] |

| Oxidative/Non-oxidative Pentose Phosphate Pathway (PPP) | 19 ± 2 % | [7] |

| Oxidative PPP / De novo Nucleotide Synthesis | 29 ± 8 % | [7] |

Signaling and Metabolic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key pathways relevant to L-Ascorbic acid-13C tracer studies.

Experimental Protocols

Protocol 1: Quenching and Extraction of Intracellular Metabolites from Adherent Mammalian Cells for 13C-Labeling Analysis

This protocol is adapted for adherent cells and aims to rapidly halt metabolic activity to preserve the in vivo isotopic enrichment of metabolites.[8][9]

Materials:

-

Culture medium with 13C-labeled L-ascorbic acid.

-

Glucose-free medium for washing.

-

Quenching solution: 80:20 methanol:water, pre-chilled to -70°C.[8]

-

Cell scrapers.

-

Microcentrifuge tubes.

-

Liquid nitrogen.

Procedure:

-

Cell Culture and Labeling: Culture adherent cells to the desired confluency. For kinetic labeling experiments, seed multiple plates for different time points.[8]

-

Washing: At the designated time point, aspirate the labeling medium and quickly wash the cells with 1-2 mL of glucose-free medium. This step should not exceed 30 seconds to minimize metabolic changes.[8]

-

Quenching: Immediately after washing, add a sufficient volume of the pre-chilled (-70°C) 80:20 methanol:water quenching solution to completely cover the cell monolayer (e.g., 700 µL for a 6-well plate).[8]

-

Cell Lysis and Collection: Place the culture dish on a bed of dry ice to keep the cells frozen. Scrape the cells in the quenching solution and transfer the resulting slurry to a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 5 minutes at 4°C to pellet cell debris.[10]

-

Supernatant Collection: Transfer the supernatant, which contains the extracted metabolites, to a new tube.

-

Storage: Store the metabolite extracts at -80°C until analysis by LC-MS/MS or GC-MS.

Protocol 2: Analysis of 13C-Ascorbic Acid by LC-MS/MS

This protocol outlines a general approach for the sensitive and simultaneous quantification of ascorbic acid and its 13C-labeled counterpart in biological matrices.[11][12][13]

Materials:

-

Metabolite extract from Protocol 1.

-

Acetonitrile (ACN).

-

Formic acid.

-

Antioxidant solution (e.g., metaphosphoric acid).

-

13C6-L-ascorbic acid as an internal standard.[12]

-

UHPLC system coupled to a triple quadrupole (QqQ) mass spectrometer.

-

Reversed-phase C18 column.

Procedure:

-

Sample Preparation:

-

Thaw the metabolite extract on ice.

-

To 250 µL of the extract, add a protein precipitating agent like acetonitrile and an antioxidant solution.[11]

-

Spike the sample with a known concentration of 13C6-L-ascorbic acid to serve as an internal standard for absolute quantification.[12]

-

Vortex the mixture for 3 minutes, incubate at -20°C for 5 minutes, and vortex again for 1 minute.[11]

-

Centrifuge at high speed (e.g., 17,500 x g) for 10 minutes at 4°C.[11]

-

Transfer the supernatant to an autosampler vial for injection.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separate the metabolites on a C18 column using a gradient elution with mobile phases typically consisting of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.01-0.1%).[11][13]

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

MRM Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. For unlabeled ascorbic acid, a common transition is m/z 175.05 -> 114.85.[12][13] For 13C-labeled ascorbic acid, the precursor and fragment ion m/z values will be shifted according to the number of 13C atoms.

-

-

Data Analysis:

-

Quantify the peak areas for the endogenous (unlabeled and 13C-labeled from the tracer) and the internal standard forms of ascorbic acid.

-

Calculate the isotopic enrichment and concentration of L-ascorbic acid-13C in the original sample.

-

Protocol 3: Hyperpolarized [1-13C]-DHA for In Vivo Redox Imaging

This protocol provides a workflow for using hyperpolarized [1-13C]-DHA to non-invasively monitor its conversion to [1-13C]-ascorbic acid as a marker of cellular redox capacity, particularly relevant for preclinical cancer models.[4][5]

Procedure:

-

Hyperpolarization:

-

Prepare a sample of [1-13C]-dehydroascorbic acid with a stable radical (e.g., OX063) in a suitable solvent.

-

Hyperpolarize the sample using a Dynamic Nuclear Polarization (DNP) polarizer.

-

-

Dissolution and Injection:

-

Rapidly dissolve the hyperpolarized sample in a biocompatible buffer, ensuring the pH is adjusted to physiological levels.

-

Administer the hyperpolarized [1-13C]-DHA solution intravenously to the animal model (e.g., a tumor-bearing mouse).

-

-

13C Magnetic Resonance Spectroscopic Imaging (MRSI):

-

Immediately following injection, acquire dynamic 13C MRSI data over the region of interest (e.g., the tumor).

-

Use a pulse sequence that can spectrally resolve the resonances of [1-13C]-DHA and its metabolic product, [1-13C]-ascorbic acid.

-

-

Data Analysis:

-

Process the MRSI data to generate maps of the spatial distribution of hyperpolarized [1-13C]-DHA and [1-13C]-ascorbic acid over time.

-

Calculate the ratio of [1-13C]-ascorbic acid to [1-13C]-DHA (or the total carbon signal) within the tumor as a measure of the reductive capacity.

-

This ratio can be monitored over time, for instance, before and after drug treatment, to assess therapeutic response.[6][14][15]

-

Applications in Drug Development and Research

-

Assessing Redox Status: L-Ascorbic acid-13C tracers, especially in their hyperpolarized form, offer a non-invasive method to assess the in vivo redox state of tissues. This is particularly valuable in cancer research, as many tumors exhibit a highly reductive intracellular environment.[4][5]

-

Monitoring Therapeutic Response: Changes in the metabolic flux of 13C-labeled ascorbic acid or the conversion of hyperpolarized [1-13C]-DHA to [1-13C]-AA can serve as early biomarkers of therapeutic response. For example, a drug that induces oxidative stress may alter the AA/DHA ratio, which can be detected using these tracer methods. This approach is analogous to the use of hyperpolarized [1-13C]pyruvate to monitor changes in lactate production in response to therapy.[6][14][15]

-

Elucidating Drug Mechanisms: If a drug is hypothesized to target pathways involving redox-sensitive enzymes, L-Ascorbic acid-13C can be used to probe the drug's effect on the activity of these pathways.

-

Investigating the Role of Vitamin C in Cancer Therapy: There is significant interest in the use of high-dose intravenous vitamin C as a cancer therapeutic. 13C-labeled ascorbic acid is an ideal tool to investigate the pharmacokinetics and metabolic fate of these high doses, and to understand the mechanisms by which it may selectively target cancer cells.

-

Studying HIF-1α Signaling: Ascorbic acid is a crucial cofactor for the prolyl hydroxylase (PHD) enzymes that regulate the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in cancer progression.[16][17] While direct tracing of this specific hydroxylation with 13C-ascorbic acid is challenging, its overall impact on HIF-1α-driven metabolic pathways can be assessed.

Conclusion

L-Ascorbic acid-13C is a versatile and powerful metabolic tracer that provides unique insights into cellular redox status, metabolic fluxes, and the intricate interplay between ascorbic acid metabolism and disease pathophysiology. The methodologies outlined in this guide, from cell culture experiments to advanced in vivo imaging, offer a robust toolkit for researchers, scientists, and drug development professionals. As our understanding of the central role of redox and metabolic alterations in diseases like cancer continues to grow, the application of L-Ascorbic acid-13C as a metabolic tracer is poised to become an increasingly important tool in both basic and translational research.

References

- 1. Ascorbate Uptake and Retention by Breast Cancer Cell Lines and the Intracellular Distribution of Sodium-Dependent Vitamin C Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative kinetic analysis of ascorbate (Vitamin-C) recycling dehydroascorbate reductases from plants and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Macrophage uptake and recycling of ascorbic acid: response to activation by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 9. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]

- 10. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US8759754B2 - Methods for detecting vitamin C by mass spectrometry - Google Patents [patents.google.com]

- 13. New UHPLC-QqQ-MS/MS Method for the Rapid and Sensitive Analysis of Ascorbic and Dehydroascorbic Acids in Plant Foods [mdpi.com]

- 14. Hyperpolarized Carbon-13 MRI for Early Response Assessment of Neoadjuvant Chemotherapy in Breast Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Intracellular ascorbate enhances hypoxia-inducible factor (HIF)-hydroxylase activity and preferentially suppresses the HIF-1 transcriptional response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating Cellular Redox Dynamics: A Technical Guide to 13C-Labeled Ascorbate in Fundamental Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin C, or L-ascorbic acid, is a vital antioxidant and enzymatic cofactor involved in a myriad of physiological processes. Its oxidized form, dehydroascorbic acid (DHA), plays a crucial role in its metabolic cycling and transport. The use of stable isotope-labeled ascorbate, particularly with Carbon-13 (¹³C), has emerged as a powerful tool for non-invasively probing cellular metabolism and redox status in real-time. This technical guide provides an in-depth overview of the fundamental research on ¹³C-labeled ascorbate, focusing on its application in nuclear magnetic resonance (NMR) spectroscopy and magnetic resonance imaging (MRI), particularly through the use of hyperpolarization techniques. We will delve into the experimental protocols, present key quantitative data, and visualize the intricate biochemical pathways and experimental workflows.

Core Concepts: ¹³C-Labeled Ascorbate and Dehydroascorbate

The strategic placement of a ¹³C label, most commonly at the C1 position of ascorbate ([1-¹³C]AA) and its oxidized counterpart, dehydroascorbate ([1-¹³C]DHA), allows for the sensitive and specific tracking of these molecules as they participate in cellular redox reactions. This is particularly powerful when combined with hyperpolarization, a process that dramatically enhances the NMR signal of the ¹³C nucleus by tens of thousands of fold, enabling real-time in vivo metabolic imaging.[1][2]

The fundamental principle lies in monitoring the conversion between [1-¹³C]DHA and [1-¹³C]AA. The uptake of DHA by cells, often through glucose transporters (GLUTs), and its subsequent intracellular reduction to ascorbate, provides a direct window into the cellular reducing capacity, a critical factor in both normal physiology and disease states like cancer.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative parameters reported in the literature for ¹³C-labeled ascorbate and dehydroascorbate, crucial for designing and interpreting experiments.

| Parameter | [1-¹³C]Ascorbic Acid (AA) | [1-¹³C]Dehydroascorbic Acid (DHA) | Field Strength (T) | Conditions | Reference |

| T₁ Relaxation Time (s) | 15.9 ± 0.7 | 20.5 ± 0.9 | 9.4 | [5][6] | |

| >50 | 3 | [4] | |||

| Solution-State Polarization (%) | 10.5 ± 1.3 | 10.5 ± 1.3 | pH 3.2 | [5][7] | |

| 5.1 ± 0.6 | 8.2 ± 1.1 | pH 7.0 | [5][7] | ||

| Chemical Shift (ppm) | ~177.8 | ~174 | 3 | Relative to ¹³C-urea at 163 ppm | [8] |

Table 1: Hyperpolarization and NMR Properties of [1-¹³C]Ascorbic Acid and [1-¹³C]Dehydroascorbic Acid.

| Model System | Metabolite Ratio ([¹³C]AA / ([¹³C]AA + [¹³C]DHA)) | Comparison | Reference |

| Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) Tumor | 0.28 ± 0.02 | 2.5-fold higher than surrounding benign tissue (0.11 ± 0.02) | [3] |

Table 2: In Vivo Reduction of Hyperpolarized [1-¹³C]DHA in a Murine Cancer Model.

Experimental Protocols

Synthesis of [1-¹³C]Dehydroascorbic Acid

A common method for the synthesis of [1-¹³C]DHA involves the oxidation of [1-¹³C]ascorbic acid.

Materials:

-

[1-¹³C]L-ascorbic acid

-

Amberlite IRA-93 ion-exchange resin

-

Deionized water

-

Methanol

Procedure:

-

Prepare a column with Amberlite IRA-93 resin.

-

Wash the resin extensively with deionized water and then with methanol.

-

Dissolve [1-¹³C]L-ascorbic acid in deionized water.

-

Pass the [1-¹³C]ascorbic acid solution through the prepared resin column.

-

The resin catalyzes the oxidation of ascorbate to dehydroascorbate.

-

Collect the eluent containing [1-¹³C]DHA.

-

Lyophilize the solution to obtain the solid product.

-

Confirm the product identity and purity using NMR spectroscopy.

Hyperpolarization of [1-¹³C]Ascorbic Acid and [1-¹³C]Dehydroascorbic Acid

The dynamic nuclear polarization (DNP) technique is employed to hyperpolarize ¹³C-labeled substrates.[5][6]

Materials:

-

[1-¹³C]Ascorbic Acid or [1-¹³C]Dehydroascorbic Acid

-

Trityl radical (e.g., OX063)

-

Gadolinium chelate (e.g., Dotarem)

-

Solvent (e.g., 60:40 H₂O/glycerol for AA, DMSO-d₆ for DHA)

-

DNP Polarizer (e.g., GE Healthcare DNP prototype)

-

Phosphate buffer (for neutralization)

Procedure:

-

Prepare a solution of the ¹³C-labeled substrate with the trityl radical and gadolinium chelate in the appropriate solvent.

-

Place the sample in the DNP polarizer and cool to ~1.2 K under vacuum.

-

Irradiate the sample with microwaves at a specific frequency (e.g., 94.010 GHz) to transfer polarization from the electron spins of the radical to the ¹³C nucleus. This process typically takes 1 to 1.5 hours.[5][6]

-

Rapidly dissolve the frozen, hyperpolarized sample with a bolus of hot, pressurized solvent (e.g., water).

-

For in vivo studies, neutralize the resulting solution to a physiological pH (7.0-7.2) using a phosphate buffer.[5][6]

-

The hyperpolarized substrate is then ready for immediate injection and subsequent MR imaging or spectroscopy.

In Vivo ¹³C MR Spectroscopy of Hyperpolarized [1-¹³C]DHA

This protocol outlines a typical in vivo experiment to measure the conversion of hyperpolarized [1-¹³C]DHA to [1-¹³C]AA.

Animal Model:

-

Murine models of cancer (e.g., transgenic adenocarcinoma of the mouse prostate - TRAMP) or other relevant diseases.[3]

Instrumentation:

-

Small-animal MRI scanner equipped for ¹³C detection (e.g., 3-T).

Procedure:

-

Anesthetize the animal and position it within the MRI scanner.

-

Acquire anatomical reference images (e.g., T2-weighted ¹H images).

-

Administer the hyperpolarized [1-¹³C]DHA solution via tail vein injection.

-

Immediately begin dynamic ¹³C MR spectroscopy data acquisition, capturing the time course of the signals from both [1-¹³C]DHA and its metabolic product, [1-¹³C]AA.

-

Process the spectral data to quantify the signal intensities of both metabolites over time.

-

Calculate metabolite ratios (e.g., [¹³C]AA / ([¹³C]AA + [¹³C]DHA)) to assess the in vivo reducing capacity of the tissue of interest.[3]

Visualizing Pathways and Workflows

Ascorbate-Glutathione Redox Cycling

The intracellular reduction of DHA is tightly linked to the glutathione (GSH) redox system, a major cellular antioxidant defense mechanism. The following diagram illustrates this critical pathway.

Caption: Intracellular reduction of DHA to ascorbate coupled with the glutathione redox cycle.

Experimental Workflow for Hyperpolarized ¹³C MRI

The process of performing a hyperpolarized ¹³C MRI experiment involves several critical steps, from sample preparation to data analysis.

Caption: Workflow for in vivo metabolic imaging using hyperpolarized ¹³C-labeled substrates.

Conclusion and Future Directions

The use of ¹³C-labeled ascorbate, particularly in its hyperpolarized form, offers an unprecedented view into the real-time redox state of living tissues. This technology holds immense promise for the early diagnosis of diseases characterized by altered redox metabolism, such as cancer, and for monitoring the response to therapies. Future research will likely focus on the development of new ¹³C-labeled probes to investigate other metabolic pathways, the refinement of hyperpolarization and imaging techniques to improve sensitivity and spatial resolution, and the translation of these powerful research tools into clinical practice. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the potential of ¹³C-labeled ascorbate in their work.

References

- 1. Hyperpolarized 13C MRI: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hyperpolarized 13C Magnetic Resonance Imaging as a Tool for Imaging Tissue Redox State, Oxidative Stress, Inflammation, and Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hyperpolarized [1-13C]dehydroascorbate MR spectroscopy in a murine model of prostate cancer: comparison with 18F-FDG PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 13C-labeled biochemical probes for the study of cancer metabolism with dynamic nuclear polarization-enhanced magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hyperpolarized [1-13C]-ascorbic and dehydroascorbic acid: vitamin C as a probe for imaging redox status in vivo. | Sigma-Aldrich [sigmaaldrich.com]

- 8. Hyperpolarized 13C dehydroascorbate as an endogenous redox sensor for in vivo metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of L-Ascorbic acid-13C

This technical guide provides a comprehensive overview of the mechanism of action of L-Ascorbic acid-13C, a stable isotope-labeled form of Vitamin C. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound for metabolic tracing and pathway analysis. This document details its role as an antioxidant and enzyme cofactor, its application in metabolic flux analysis, and the experimental protocols for its use.

Introduction to L-Ascorbic Acid and its 13C Isotope

L-Ascorbic acid, commonly known as Vitamin C, is a vital water-soluble vitamin essential for numerous physiological processes in humans.[1][2] Unlike many animals, humans cannot synthesize Vitamin C due to the absence of the enzyme gulonolactone oxidase, making it an essential dietary component.[3] It functions as a potent antioxidant and a cofactor for several enzymes.[4][5]

L-Ascorbic acid-13C is a form of Vitamin C where one or more carbon atoms are replaced with the stable, non-radioactive isotope carbon-13 (¹³C).[6][7] This isotopic labeling does not alter the molecule's chemical properties but allows it to be distinguished from its naturally abundant ¹²C counterpart by mass-sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[8] This makes L-Ascorbic acid-13C an invaluable tracer for studying its absorption, distribution, metabolism, and excretion (ADME) in vivo and in vitro.[6][7]

Core Mechanism of Action

The mechanism of action of L-Ascorbic acid can be broadly categorized into two primary functions: its role as a potent antioxidant and as a crucial enzyme cofactor.

Antioxidant Properties

As a powerful reducing agent, L-Ascorbic acid readily donates electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species, thereby mitigating oxidative damage to cells and tissues.[2][9][10] The oxidized form, dehydroascorbic acid (DHA), can be recycled back to ascorbic acid by endogenous antioxidants like glutathione.[2] This antioxidant activity is fundamental to its protective effects against various diseases associated with oxidative stress.[10]

Enzyme Cofactor

L-Ascorbic acid is an essential cofactor for a variety of metalloenzymes, particularly hydroxylases and oxygenases.[11] It maintains the metal ions in these enzymes (typically iron or copper) in their reduced state, which is necessary for their catalytic activity.[5][11] Key enzymatic reactions dependent on Vitamin C include:

-

Collagen Synthesis : Ascorbate is required for the hydroxylation of proline and lysine residues in procollagen, a critical step for the formation of stable collagen fibers.[2][11]

-

Carnitine Synthesis : It is involved in the synthesis of carnitine, which is essential for the transport of fatty acids into the mitochondria for energy production.[5]

-

Neurotransmitter Synthesis : Vitamin C is a cofactor in the production of certain neurotransmitters, such as norepinephrine from dopamine.[2]

L-Ascorbic Acid-13C in Metabolic Tracing

The primary application of L-Ascorbic acid-13C is in metabolic flux analysis (MFA).[6][7][12] By introducing ¹³C-labeled ascorbate into a biological system, researchers can trace the path of the labeled carbon atoms as they are incorporated into various downstream metabolites. This allows for the elucidation of metabolic pathways and the quantification of the rate of metabolic reactions (fluxes).[12]

Analytical Techniques

The detection and quantification of ¹³C-labeled metabolites are primarily achieved through:

-

Mass Spectrometry (MS) : This technique separates ions based on their mass-to-charge ratio. The incorporation of ¹³C increases the mass of a metabolite, allowing for the differentiation and quantification of labeled versus unlabeled molecules.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can detect the ¹³C nucleus directly, providing detailed information about the position of the label within a molecule's carbon skeleton.[8][14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving L-Ascorbic acid and a typical experimental workflow for a ¹³C tracing study.

References

- 1. researchgate.net [researchgate.net]

- 2. Vitamin C - Wikipedia [en.wikipedia.org]

- 3. Genetics aspect of vitamin C (Ascorbic Acid) biosynthesis and signaling pathways in fruits and vegetables crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Vitamin C | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Therapeutic Perspective of Vitamin C and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-Ascorbic Acid | C6H8O6 | CID 54670067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 13. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ascorbic acid, a vitamin, is observed by in vivo 13C nuclear magnetic resonance spectroscopy of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Preliminary Studies Using L-Ascorbic Acid-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core applications and methodologies surrounding the use of ¹³C-labeled L-Ascorbic Acid (L-Ascorbic Acid-¹³C) in preliminary research studies. This powerful isotopic tracer offers a unique window into cellular metabolism, antioxidant mechanisms, and the intricate signaling pathways vital to drug development and disease research.

Introduction to L-Ascorbic Acid-¹³C as a Research Tool

L-Ascorbic Acid, commonly known as Vitamin C, is a crucial water-soluble antioxidant and enzymatic cofactor in numerous biological processes. The stable isotope-labeled form, L-Ascorbic Acid-¹³C, replaces one or more of the six carbon atoms with the non-radioactive ¹³C isotope. This labeling allows researchers to trace the uptake, metabolism, and fate of ascorbic acid in vitro and in vivo with high precision using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Its primary applications in preliminary studies include metabolic tracing, investigating antioxidant mechanisms, and serving as an internal standard for quantitative analysis.[1][2]

Key Applications and Experimental Data

In Vivo Imaging of Redox Status with Hyperpolarized [1-¹³C]-L-Ascorbic Acid

A groundbreaking application of L-Ascorbic Acid-¹³C is in the real-time, non-invasive imaging of redox status in biological systems. By hyperpolarizing the ¹³C nucleus, its NMR signal is enhanced by several orders of magnitude, enabling the visualization of its metabolic conversion.

Quantitative Data Summary:

The following table summarizes key quantitative data from a seminal study by Bohndiek et al. on the use of hyperpolarized [1-¹³C]-L-Ascorbic Acid ([1-¹³C]-AA) and its oxidized form, [1-¹³C]-dehydroascorbic acid ([1-¹³C]-DHA).

| Parameter | [1-¹³C]-AA | [1-¹³C]-DHA | Notes |

| Solution-state Polarization (pH 3.2) | 10.5 ± 1.3% | 10.5 ± 1.3% | Polarization levels achieved through dynamic nuclear polarization. |

| Solution-state Polarization (pH 7.0) | 5.1 ± 0.6% | 8.2 ± 1.1% | Demonstrates the pH sensitivity of polarization retention. |

| Spin-Lattice Relaxation Time (T₁) at 9.4 T | 15.9 ± 0.7 s | 20.5 ± 0.9 s | Longer T₁ allows for a longer imaging window post-injection. |

Experimental Workflow:

The following diagram illustrates the general workflow for in vivo redox imaging using hyperpolarized [1-¹³C]-L-Ascorbic Acid.

Quantification of Ascorbic Acid in Biological Matrices using LC-MS/MS

L-Ascorbic Acid-¹³C₆ is frequently used as an internal standard for the accurate quantification of endogenous ascorbic acid in complex biological samples like plasma and serum. The stable isotope-labeled internal standard co-elutes with the analyte but is distinguished by its mass, correcting for variations in sample preparation and instrument response.

Quantitative Data Summary:

The following table presents typical validation parameters for an LC-MS/MS method for ascorbic acid quantification using L-Ascorbic Acid-¹³C₆ as an internal standard.

| Parameter | Typical Value |

| Linear Range | 0.5 - 20 µmol/L |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 µmol/L |

| Inter-day Precision (%CV) | ≤ 6% |